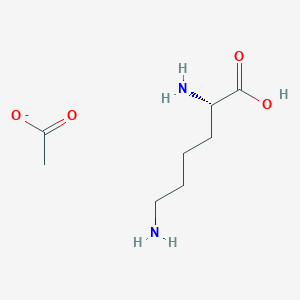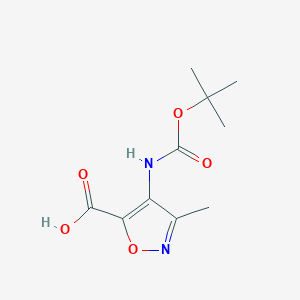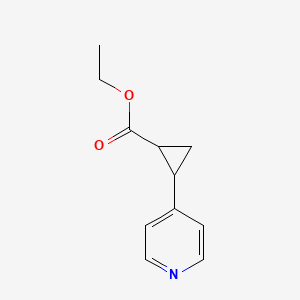![molecular formula C9H16NaO3+ B11818490 Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H15NaO3 and a molecular weight of 194.2 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxymethyl group and an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with formaldehyde and sodium cyanide, followed by hydrolysis and neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous quality control measures to ensure consistency and purity of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
Aplicaciones Científicas De Investigación
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit cholesteryl ester transferase, thereby reducing inflammation and providing therapeutic benefits in inflammatory diseases . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium hexacyclonate
- Hexacyclonas
- Natrii hexacyclonas
- Neuryl
Uniqueness
Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is unique due to its specific structural features, such as the hydroxymethyl group and the cyclohexyl ring. These features contribute to its distinctive chemical properties and biological activities, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C9H16NaO3+ |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1 |
Clave InChI |
YPKROQTVZNJPNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)CO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11818412.png)







![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)


![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)

